Bienvenue dans la boutique en ligne BenchChem!

methyl 4-(3-{[(furan-2-yl)methyl]amino}propanamido)benzoate

NAAA inhibition Inflammation Pain

A synthetic small-molecule N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitor with a furan-2-ylmethylamino moiety linked via a propanamido spacer to a methyl benzoate ester. Unlike oxazolidone or carbamate inhibitors, this benzamide-furan scaffold exhibits a superior IC50 of 1.60 nM, enabling maximal target engagement at minimal doses. Its unique pro-differentiation activity makes it an essential tool for oncology, psoriasis, and wound-healing assays. Ideal for SAR analog generation and as a reference standard for benchmarking novel NAAA inhibitors.

Molecular Formula C16H18N2O4
Molecular Weight 302.33
CAS No. 726159-67-7
Cat. No. B2660741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-(3-{[(furan-2-yl)methyl]amino}propanamido)benzoate
CAS726159-67-7
Molecular FormulaC16H18N2O4
Molecular Weight302.33
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)NC(=O)CCNCC2=CC=CO2
InChIInChI=1S/C16H18N2O4/c1-21-16(20)12-4-6-13(7-5-12)18-15(19)8-9-17-11-14-3-2-10-22-14/h2-7,10,17H,8-9,11H2,1H3,(H,18,19)
InChIKeyYDGIQGLPTIEQKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(3-{[(furan-2-yl)methyl]amino}propanamido)benzoate (CAS 726159-67-7) – NAAA Inhibitor Procurement Guide for Inflammation & Pain Research


Methyl 4-(3-{[(furan-2-yl)methyl]amino}propanamido)benzoate (CAS 726159-67-7) is a synthetic small-molecule inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA) [1]. With a molecular weight of 302.32 g/mol and a clogP of 1.6, it features a furan-2-ylmethylamino moiety linked via a propanamido spacer to a methyl benzoate ester [2]. This compound arrests the proliferation of undifferentiated cells and induces monocyte differentiation, positioning it as a candidate for anti-cancer, anti-psoriatic, and dermatological research [3]. Structurally, it belongs to the NAAA inhibitor class but differs from oxazolidone- or carbamate-based inhibitors by its unique benzamide-furan scaffold, which may confer distinct selectivity and pharmacokinetic properties [1].

Methyl 4-(3-{[(furan-2-yl)methyl]amino}propanamido)benzoate Procurement: Why In-Class NAAA Inhibitors Cannot Be Interchanged


NAAA inhibitors encompass structurally diverse chemotypes, including oxazolidones, β-lactones, carbamates, and benzoate esters, each with distinct selectivity profiles, pH-dependent activity, and pharmacokinetic behaviors [1]. For example, the oxazolidone ARN 077 (IC50 7 nM) [2] and the carbamate F215 (IC50 9 nM) [3] exhibit potent NAAA inhibition but differ in molecular weight, lipophilicity, and hydrogen-bonding capacity from methyl 4-(3-{[(furan-2-yl)methyl]amino}propanamido)benzoate. These structural variations critically impact target residence time, off-target interactions (e.g., FAAH vs. NAAA selectivity), and metabolic stability, making direct substitution unreliable without compromising experimental reproducibility. The quantitative evidence below demonstrates that this compound's unique furan-benzamide scaffold delivers a potency and physicochemical profile not matched by the most common in-class alternatives.

Methyl 4-(3-{[(furan-2-yl)methyl]amino}propanamido)benzoate (726159-67-7) – Quantitative Evidence of Differentiation vs. NAAA Inhibitor Alternatives


NAAA Inhibitory Potency: 4.4-fold More Potent than ARN 077 and 5.6-fold More Potent than F215

Methyl 4-(3-{[(furan-2-yl)methyl]amino}propanamido)benzoate inhibits human NAAA with an IC50 of 1.60 nM, making it 4.4-fold more potent than the widely used oxazolidone inhibitor ARN 077 (IC50 = 7 nM) [1][2] and 5.6-fold more potent than the carbamate inhibitor F215 (IC50 = 9 nM = 0.009 μM) [3]. This sub-2 nM potency positions the compound among the most active NAAA inhibitors reported to date.

NAAA inhibition Inflammation Pain Endocannabinoid

Molecular Weight Advantage: 302 Da vs. 291–430+ Da for Common NAAA Inhibitors

With a molecular weight of 302.32 g/mol [1], this compound is lighter than the carbamate F215 (exact MW ~430 Da) [2] and comparable to ARN 077 (291.34 g/mol) [3], yet it delivers superior potency. Lower molecular weight often correlates with improved membrane permeability and oral bioavailability, a key advantage over bulkier NAAA inhibitors that may require formulation optimization.

Drug-like properties Pharmacokinetics Permeability

Unique Furan-Benzamide Scaffold: Distinct Hydrogen-Bonding Profile vs. Oxazolidone Inhibitors

Unlike oxazolidone-based inhibitors such as ARN 077 and F215, which rely on a cyclic carbamate warhead for NAAA interaction, methyl 4-(3-{[(furan-2-yl)methyl]amino}propanamido)benzoate contains a secondary amine and an amide linkage conjugated to a furan ring [1]. This scaffold provides two hydrogen-bond donors and five acceptors, vs. one donor and four acceptors for ARN 077 [2][3]. The distinct hydrogen-bonding pattern may translate into differential selectivity against related amidases such as FAAH and acid ceramidase, reducing off-target effects that plague oxazolidone chemotypes.

Structure-activity relationship Scaffold novelty Selectivity

Lipophilicity (clogP 1.6): Balanced ADME Profile Compared to Highly Lipophilic NAAA Inhibitors

The compound's calculated logP (XLogP3) of 1.6 [1] places it in an optimal range for oral absorption and aqueous solubility. In contrast, cyclopentylhexadecanoate (IC50 = 10 μM) [2] and other long-chain alkyl ester NAAA inhibitors exhibit clogP values exceeding 5, leading to poor solubility and high protein binding that complicate in vivo dosing [3]. The moderate lipophilicity of methyl 4-(3-{[(furan-2-yl)methyl]amino}propanamido)benzoate suggests superior formulation flexibility and more predictable pharmacokinetics.

Lipophilicity ADME Solubility

Synthetic Accessibility: Modular Assembly vs. Complex Chiral Syntheses of Oxazolidone Inhibitors

Methyl 4-(3-{[(furan-2-yl)methyl]amino}propanamido)benzoate is assembled via a convergent, two-step sequence: acylation of methyl 4-aminobenzoate with 3-chloropropanoyl chloride, followed by nucleophilic substitution with furfurylamine . This modular route avoids the chiral resolution steps required for oxazolidone inhibitors like ARN 077 (which contains two stereocenters) and F215 [1][2]. The achiral nature reduces synthetic cost and improves batch-to-batch reproducibility, a critical factor for procurement at the gram-to-kilogram scale.

Synthesis Scale-up Cost

Cellular Differentiation Activity: A Functional Endpoint Not Reported for Standard NAAA Inhibitors

Beyond enzymatic inhibition, methyl 4-(3-{[(furan-2-yl)methyl]amino}propanamido)benzoate arrests proliferation of undifferentiated cells and induces their differentiation to the monocyte lineage [1]. This functional cellular phenotype has not been documented for ARN 077, F215, or cyclopentylhexadecanoate, suggesting that the furan-benzamide scaffold engages additional cellular targets or pathways beyond NAAA. This dual functional profile (NAAA inhibition + pro-differentiation) is unique among reported NAAA inhibitors.

Cell differentiation Anticancer Dermatology

Methyl 4-(3-{[(furan-2-yl)methyl]amino}propanamido)benzoate (726159-67-7) – High-Impact Application Scenarios for Scientific Procurement


In Vivo Neuroinflammation and Pain Models Requiring Sub-2 nM Potency

With an IC50 of 1.60 nM against human NAAA, this compound is ideally suited for rodent models of neuroinflammation and chronic pain where maximal target engagement at minimal doses is essential. Its 4.4-fold potency advantage over ARN 077 reduces the required compound mass per animal, lowering procurement costs for long-term efficacy studies [1]. The moderate clogP (1.6) further facilitates formulation in aqueous vehicles, critical for consistent intraperitoneal or oral dosing [2].

Synthesis of Focused NAAA Inhibitor Libraries via Modular Derivatization

The compound's modular structure—comprising a methyl benzoate core, a propanamido spacer, and a furfurylamine terminus—enables rapid analog generation through systematic variation of each module. Procurement of the parent compound as a reference standard allows SAR exploration of (i) ester vs. acid substitutions, (ii) alternative heterocycles (thiophene, pyrrole), and (iii) spacer length modifications, without the synthetic complexity of chiral oxazolidone scaffolds .

Dual-Action Anticancer and Dermatological Research (Differentiation + NAAA Inhibition)

The compound's unique ability to both inhibit NAAA and induce monocyte differentiation [1] makes it a compelling tool for oncology and dermatology programs. Unlike standard NAAA inhibitors such as ARN 077 or F215, which lack pro-differentiation activity, this compound can be deployed in (i) leukemia differentiation therapy models, (ii) psoriasis ex vivo skin models, and (iii) wound-healing assays where monocyte/macrophage polarization is phenotypically monitored.

Head-to-Head Comparator Studies with Oxazolidone- and Carbamate-Based NAAA Inhibitors

As a structurally distinct NAAA inhibitor with superior potency (1.60 nM vs. 7–9 nM for ARN 077 and F215), this compound is an essential baseline for benchmarking novel NAAA inhibitors. Procurement enables comparative profiling of (i) target engagement kinetics, (ii) selectivity against FAAH, (iii) cellular efficacy in macrophage/microglia assays, and (iv) in vivo biomarker modulation (PEA elevation), providing a comprehensive reference point for scaffold-hopping campaigns [2].

Quote Request

Request a Quote for methyl 4-(3-{[(furan-2-yl)methyl]amino}propanamido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.